3-Bromo-2-methoxy-6-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methoxy-6-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-10(13)7-8-11(14-12)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITRKUQVZVKQHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 2 Methoxy 6 Phenylpyridine
Regioselective Bromination Strategies at the C3 Position
The introduction of a bromine atom at the C3 position of a 2-methoxy-6-phenylpyridine (B1354211) precursor is a key step. Electrophilic aromatic bromination is the standard method for this transformation. nih.gov Reagents such as N-Bromosuccinimide (NBS) are frequently used for the regioselective bromination of activated pyridine (B92270) rings. researchgate.net The methoxy (B1213986) group at the C2 position and the phenyl group at the C6 position are both activating and will direct the incoming electrophile. Theoretical analysis and experimental evidence suggest that in such substituted pyridines, bromination will occur at the most nucleophilic position, which is often influenced by the electronic and steric effects of the existing substituents. nih.gov For a 2,6-disubstituted pyridine, the C3 and C5 positions are the most likely sites for halogenation. The precise conditions, including the choice of solvent and catalyst, can be optimized to favor bromination at the desired C3 position. researchgate.net
| Reagent | Conditions | Outcome | Reference |
| N-Bromosuccinimide (NBS) | Various solvents (e.g., CCl4, CH3CN) | Regioselective monobromination of activated pyridines | researchgate.net |
| Br2 in oleum | High temperature | Bromination of pyridine at the 3-position | iust.ac.ir |
| Rhodium catalyst, NBS | AgSbF6 as oxidant | Selective bromination of 2-phenylpyridine (B120327) | colab.ws |
Introduction of the Methoxy Group at the C2 Position via Nucleophilic Substitution or Etherification
The methoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as a 2-halopyridine (e.g., 2-chloro- or 2-bromo-3-bromo-6-phenylpyridine). The reaction with sodium methoxide (B1231860) in an anhydrous solvent like methanol (B129727) or DMF is a common and effective method. researchgate.net The presence of electron-withdrawing groups on the pyridine ring can facilitate this substitution. researchgate.net Alternatively, the methoxy group can be installed via etherification of a corresponding 2-hydroxypyridine (B17775) (or its pyridone tautomer) precursor. A patent describes the preparation of 2-bromo-3-methoxypyridine (B21398) by reacting 2-bromo-3-hydroxypyridine (B45599) with sodium methoxide and methyl iodide. google.com
| Starting Material | Reagents | Product | Reference |
| 2-Chloropyridine derivatives | Sodium methoxide, anhydrous methanol | 2-Methoxypyridine derivatives | researchgate.net |
| 2-Bromo-3-hydroxypyridine | Sodium, methanol, then methyl iodide | 2-Bromo-3-methoxypyridine | google.com |
| N-Methoxypyridinium salts | H-phosphinate precursors | 2-Pyridylphosphinate derivatives | oup.com |
Palladium-Catalyzed Cross-Coupling Reactions for Phenyl Group Introduction at the C6 Position
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used to introduce aryl groups onto heterocyclic rings. nih.govtandfonline.com The Suzuki-Miyaura, Negishi, and Stille couplings are prominent examples. nih.gov To synthesize 3-Bromo-2-methoxy-6-phenylpyridine, a 3-bromo-6-halo-2-methoxypyridine (where the halo is typically Cl, Br, or I) would be coupled with a phenyl-containing organometallic reagent.
The Suzuki-Miyaura coupling is arguably the most common method, reacting the halopyridine with phenylboronic acid or its esters in the presence of a palladium catalyst and a base. uni-rostock.deacs.org The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. nih.gov
The Negishi coupling would involve the reaction of the halopyridine with an organozinc reagent (e.g., phenylzinc chloride), while the Stille coupling would utilize an organotin reagent (e.g., phenyltributylstannane). Both methods are highly effective for the synthesis of biaryls. tandfonline.com The chemoselectivity of these reactions is a key consideration, especially when multiple halides are present on the pyridine ring. For instance, in a bromo-chloropyridine, the more reactive C-Br bond can often be selectively coupled, leaving the C-Cl bond intact for further functionalization. rsc.org
| Coupling Reaction | Key Reagents | Typical Catalyst System | Reference |
| Suzuki-Miyaura | Phenylboronic acid, base | Pd(PPh3)4, Pd(OAc)2 with phosphine (B1218219) ligands | uni-rostock.dersc.org |
| Negishi | Phenylzinc reagent | Pd(0) or Ni(0) complexes | tandfonline.com |
| Stille | Phenyltin reagent | Pd(PPh3)4 | tandfonline.com |
| Hiyama | Phenyltrifluorosilane, fluoride (B91410) source | Pd(OAc)2, XPhos | nih.gov |
A study on the synthesis of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles utilized a one-pot reaction of a chalcone (B49325) with malononitrile (B47326) and potassium hydroxide (B78521) in methanol, which resulted in the formation of a substituted 2-methoxypyridine, demonstrating a variation of the post-synthetic functionalization approach where the ring is formed and the methoxy group is introduced in the same pot. mdpi.com
Chemo- and Regioselectivity in Sequential Functionalization
The structure of this compound presents several sites for subsequent chemical modification. The key to its synthetic utility lies in the ability to selectively functionalize one position without affecting the others. The primary reactive sites include the carbon-bromine (C-Br) bond at the C3 position and the carbon-hydrogen (C-H) bonds at the C4 and C5 positions. The chemo- and regioselectivity of subsequent reactions are dictated by the directing effects of the existing methoxy, bromo, and phenyl substituents.
The bromine atom at the C3 position is a versatile handle for introducing a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. The electron-donating 2-methoxy group and the electron-withdrawing 3-bromo group create a unique electronic environment that influences the reactivity of the available C-H bonds for potential functionalization.
Palladium-Catalyzed Cross-Coupling Reactions:
The C-Br bond is the most common site for initial functionalization due to its susceptibility to oxidative addition by palladium catalysts. This allows for a high degree of chemoselectivity, leaving the C-H bonds and the methoxy group intact. Studies on similarly substituted halopyridines demonstrate that reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations can be performed with high regioselectivity at the halogenated position. researchgate.net
For instance, the Suzuki-Miyaura cross-coupling of a bromo-chloropyridine derivative proceeds chemoselectively by displacing the more reactive bromine atom, leaving the chlorine atom untouched. rsc.org This principle is directly applicable to this compound, where the C-Br bond can be selectively coupled with various boronic acids to introduce new aryl or alkyl groups at the C3 position.
Table 1: Regioselectivity in Palladium-Catalyzed Reactions of Halopyridines
| Starting Material | Reaction Type | Catalyst/Reagents | Position of Functionalization | Outcome | Reference |
|---|---|---|---|---|---|
| 2-Bromo-6-chloropyridine derivative | Suzuki-Miyaura | PhB(OH)₂, Pd(PPh₃)₄ | C2 (Bromo position) | Selective substitution of bromine over chlorine. | rsc.org |
| 3,5-Dibromopyridine | Negishi Coupling | 1. LDA 2. ZnCl₂ 3. Ar-I, Pd catalyst | C4 (via lithiation), then C5 or C3 | Sequential functionalization is possible by first directed metalation then cross-coupling. | znaturforsch.com |
This table is illustrative and based on analogous pyridine systems to predict the reactivity of this compound.
Directed Metalation and C-H Functionalization:
Following a potential reaction at the C3-bromo position, or as an alternative strategy, the functionalization of the C-H bonds at C4 and C5 can be explored. The regioselectivity of this approach is governed by the acidity of the respective protons, which is influenced by the directing effects of the substituents.
The 2-methoxy group is a known ortho-directing group for lithiation. However, since the C3 position is blocked by bromine, its directing influence would extend to the C-H bonds. In related systems like 2-methoxypyridine, deprotometalation occurs efficiently at the C3 position. researchgate.net In 3-methoxypyridine, this occurs at C4. For this compound, the C4-H is activated by the adjacent electron-withdrawing bromine atom and the 2-methoxy group, making it the most probable site for deprotonation using a strong base like lithium diisopropylamide (LDA) or a TMP-metal base (TMP = 2,2,6,6-tetramethylpiperidyl). znaturforsch.comresearchgate.net This would generate a nucleophilic intermediate that can be trapped with various electrophiles.
Table 2: Predicted Regioselectivity of C-H Functionalization
| Starting Compound | Reagent | Predicted Site of Metalation | Rationale |
|---|---|---|---|
| This compound | Strong Lithium Amide Base (e.g., LiTMP) | C4 | Combined activating effect of the adjacent 2-methoxy and 3-bromo groups increases the acidity of the C4-H bond. |
This table outlines the predicted regioselectivity based on established principles of pyridine chemistry.
The sequential functionalization strategy often involves an initial palladium-catalyzed reaction at the C3-bromo position, followed by a directed metalation/C-H functionalization at the C4 position. This stepwise approach allows for the controlled and regioselective introduction of two different functional groups, significantly increasing the molecular complexity and enabling the synthesis of a diverse library of polysubstituted pyridine derivatives.
Reaction Chemistry and Mechanistic Studies of 3 Bromo 2 Methoxy 6 Phenylpyridine
Reactivity at the Bromine Center (C3 Position)
The bromine atom at the C3 position of the pyridine (B92270) ring is a key site for functionalization. Its reactivity is influenced by the electronic properties of the pyridine ring and the adjacent methoxy (B1213986) group. This section details the primary reaction pathways involving the C3 bromine atom.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides. In this pathway, a nucleophile displaces the halide on an electron-deficient aromatic ring. masterorganicchemistry.compressbooks.pub The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and accelerating the reaction. masterorganicchemistry.compressbooks.pub For substituted pyridines, the electron-deficient nature of the ring facilitates SNAr reactions, particularly at positions ortho and para to the ring nitrogen.
Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formations)
Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. mdpi.comacs.org These reactions typically employ palladium, nickel, or copper catalysts to couple an organometallic reagent with an organic halide. acs.orgrsc.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. beilstein-journals.orgrhhz.net This reaction is highly versatile and tolerates a wide range of functional groups. beilstein-journals.org In the context of 3-Bromo-2-methoxy-6-phenylpyridine, the bromine atom at the C3 position serves as the electrophilic partner for coupling with various arylboronic acids. The reaction conditions are often optimized by screening different palladium sources, ligands, bases, and solvent systems to achieve high yields. beilstein-journals.orgbeilstein-journals.org For instance, ligand-free palladium systems have been successfully applied in Suzuki cross-coupling reactions. beilstein-journals.org Oxygen can also promote the Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates. rhhz.net
Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving bromopyridine derivatives.
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1 | 3,5-dibromo-2,4,6-trimethylpyridine | Phenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Toluene/H2O | 3,5-diphenyl-2,4,6-trimethylpyridine | High |
| 2 | 5-bromo-2-methoxypyridine | Potassium p-tolyltrifluoroborate | Pd/C | - | - | 5-p-tolyl-2-methoxypyridine | 93 |
| 3 | 3,4,5-tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | Mono-, di-, and tri-arylated products | Variable |
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. acs.orglibretexts.org This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. acs.org The choice of palladium catalyst and ligand is critical for the success of the reaction, with various phosphine (B1218219) ligands being developed to accommodate a wide range of substrates. acs.orglibretexts.org For this compound, the bromine atom can be coupled with primary or secondary amines to introduce nitrogen-containing substituents. For instance, p-methoxybenzylamine can serve as an ammonia (B1221849) equivalent in a Buchwald-Hartwig type cross-coupling reaction. nih.gov
C-O Bond Formation:
Palladium and copper-catalyzed reactions are also employed for the formation of C-O bonds. Gold-catalyzed C-O bond forming reactions have also been reported. rsc.org In the case of this compound, the bromine can be displaced by an alcohol or a phenol (B47542) to form the corresponding ether. These reactions often require specific ligands and reaction conditions to achieve high efficiency. rsc.org
Radical Reactions and Reductive Debromination
Radical reactions offer an alternative pathway for the functionalization of aryl halides. The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from various sources has been reported. rsc.orgresearchgate.net This approach proceeds under neutral conditions without the need for an external oxidant. rsc.orgresearchgate.net Atom transfer radical addition (ATRA) of halogenated compounds to alkenes is another powerful method for forming C-C and C-X bonds. jst.go.jp
Reductive debromination, the removal of the bromine atom and its replacement with a hydrogen atom, can be achieved under various conditions. Photocatalytic methods have been developed for the reductive debromination of vicinal dibromides. uni-regensburg.de Nickel-catalyzed reductive cross-coupling reactions have also been employed, which can sometimes lead to debromination as a side reaction. acs.org
Transformations Involving the Methoxy Group (C2 Position)
The methoxy group at the C2 position, while generally more stable than the bromine at C3, can also undergo specific transformations, providing another avenue for modifying the this compound scaffold.
Demethylation and Hydroxylation Reactions
The conversion of a methoxy group to a hydroxyl group, known as O-demethylation, is a common transformation in organic synthesis. chem-station.com This reaction often requires harsh conditions due to the stability of the methyl ether. chem-station.com Several reagents are commonly used for this purpose:
Boron Tribromide (BBr3): BBr3 is a very strong Lewis acid that effectively cleaves methyl ethers. The reaction proceeds through the formation of a complex between the oxygen atom and the boron, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Due to its high reactivity, the reaction is typically performed at low temperatures. chem-station.com
Aluminum Trichloride (AlCl3): AlCl3 is another Lewis acid that can be used for demethylation, although it is generally less reactive than BBr3. chem-station.com
47% Hydrobromic Acid (HBr): This Brønsted acid can also effect demethylation, typically at elevated temperatures. The reaction involves protonation of the ether oxygen followed by nucleophilic attack of the bromide ion. chem-station.com
Exchange Reactions and Formation of Other Ethers or Amines
While less common than reactions at the bromine center, the methoxy group can potentially be exchanged for other alkoxy or amino groups under specific conditions. For instance, in the synthesis of 3-substituted pyridine 2,4-dicarboxylates, a methoxymethyl protecting group was utilized, indicating the possibility of manipulating alkoxy groups at the C2 position. nih.gov The direct displacement of the methoxy group by a nucleophile is challenging but can sometimes be achieved, particularly if the pyridine ring is activated towards nucleophilic attack. Gold-catalyzed C-O cross-coupling has been shown to form ethers from aryl halides and alcohols. rsc.org
Reactivity of the Phenyl Substituent (C6 Position)
The phenyl group attached to the C6 position of the pyridine ring is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the substituted pyridine ring.
The phenyl group of 2-phenylpyridine (B120327) derivatives can undergo electrophilic aromatic substitution reactions. vulcanchem.commasterorganicchemistry.com The pyridine ring generally acts as a deactivating group, making the attached phenyl ring less reactive towards electrophiles than benzene (B151609) itself. The substitution pattern on the phenyl ring is directed to the ortho and para positions relative to the point of attachment to the pyridine ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2).
Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br). masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com
The presence of the methoxy group on the pyridine ring can further influence the regioselectivity of these reactions.
Directed C-H activation has emerged as a powerful tool for the selective functionalization of aromatic rings. pkusz.edu.cndiva-portal.orgacs.org In the context of 2-phenylpyridine derivatives, the nitrogen atom of the pyridine ring can act as a directing group, facilitating the activation of the ortho C-H bonds on the phenyl ring by a transition metal catalyst, typically palladium or rhodium. acs.orgrsc.org This allows for the introduction of various functional groups at a specific position, which is often difficult to achieve through classical electrophilic substitution. rsc.org
Strategies for C-H functionalization include:
Arylation: Introduction of an aryl group. rsc.orgrsc.org
Olefination: Introduction of an alkene group. acs.org
Alkylation: Introduction of an alkyl group. acs.org
Halogenation: Introduction of a halogen atom. pkusz.edu.cn
The efficiency and regioselectivity of these reactions can be influenced by the choice of catalyst, directing group, and reaction conditions. pkusz.edu.cnacs.org
Pyridine Ring Reactivity and Skeletal Modifications
The pyridine ring in this compound is an electron-deficient heterocycle, which governs its reactivity. nih.gov This electron deficiency, coupled with the presence of the bromo and methoxy substituents, allows for a range of transformations.
The pyridine ring can undergo both oxidation and reduction, although these transformations often require specific reagents and conditions.
Oxidative Transformations: Oxidation of the pyridine nitrogen can lead to the formation of N-oxides. For instance, 3-bromo-6-chloropyridine can be oxidized to its corresponding N-oxide using reagents like urea (B33335) peroxide and trifluoroacetic anhydride. google.com N-oxides are valuable intermediates for further functionalization of the pyridine ring. The pyridine ring can also be subject to oxidative coupling reactions, often catalyzed by transition metals, though this can be influenced by the presence of other ligands. researchgate.net
Reductive Transformations: The pyridine ring can be reduced to a piperidine (B6355638) ring under certain conditions. scispace.com Photocatalytic methods, for example, using a ruthenium complex, can facilitate the reductive dehalogenation of brominated pyridines. nih.govacs.org Catalytic hydrogenation is another common method for the reduction of the pyridine ring, although the conditions need to be carefully controlled to avoid side reactions. scispace.com
Annulation reactions involve the construction of a new ring fused to the existing pyridine scaffold, leading to the formation of polycyclic heterocyclic systems. These reactions are valuable for the synthesis of complex molecules with potential biological activity. nih.govmdpi.com
One common strategy involves the palladium-catalyzed reaction of the pyridine derivative with an aryne precursor. nih.gov This can lead to the formation of new carbon-carbon bonds and the construction of a new aromatic ring fused to the pyridine. The regioselectivity of these annulation reactions can be influenced by the substituents on the pyridine ring. chinesechemsoc.org For example, in some cases, annulation occurs preferentially at the less sterically hindered C6 position. chinesechemsoc.org
The substituents on the pyridine ring have a profound impact on its stability and reactivity. researchgate.netresearchgate.net
Methoxy Group (at C2): The methoxy group is an electron-donating group through resonance but can also exhibit an inductive electron-withdrawing effect. nih.gov This dual nature can influence the basicity of the pyridine nitrogen and the reactivity of the ring towards both electrophilic and nucleophilic attack. nih.govcdnsciencepub.com The methoxy group can also act as a directing group in certain reactions. nih.gov In some instances, a methoxy group at the 2-position can decrease the basicity of the pyridine nitrogen. nih.gov
Bromo Group (at C3): The bromo group is an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic substitution. However, it serves as a valuable handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents at the C3 position. rsc.org
Computational and Theoretical Investigations of 3 Bromo 2 Methoxy 6 Phenylpyridine
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular structure and properties from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to investigate pyridine-based compounds. nih.govmdpi.com DFT, particularly with hybrid functionals like B3LYP or B3PW91 and basis sets such as 6-311G(d,p) or 6-311++G(d,p), has proven effective for optimizing geometries and calculating the electronic and spectroscopic properties of similar heterocyclic systems. nih.govmdpi.com
The electronic landscape of 3-Bromo-2-methoxy-6-phenylpyridine is characterized by the interplay of its constituent aromatic rings and functional groups. DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution. Regions of negative potential (red/yellow) are expected around the electronegative nitrogen of the pyridine (B92270) ring and the oxygen of the methoxy (B1213986) group, indicating sites susceptible to electrophilic attack. The bromine atom also contributes to the complex electronic environment.
A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.govmdpi.com For a molecule like this compound, the HOMO is likely to be distributed across the electron-rich phenyl and pyridine π-systems, while the LUMO would also be located on these aromatic systems. mdpi.com A smaller energy gap generally implies higher reactivity.
Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT/B3LYP This table presents illustrative data based on typical values for similar compounds found in the literature.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. nih.gov |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
The three-dimensional structure of this compound is not perfectly planar. The primary conformational variable is the dihedral angle between the pyridine and phenyl rings. acs.org Steric hindrance between the hydrogen atoms on the phenyl ring and the substituents on the pyridine ring forces a twisted conformation. acs.orgmdpi.com
Computational methods can determine the most stable conformation by calculating the energy as a function of this torsional angle. The energy maxima in this rotational profile correspond to the transition states for rotation, defining the torsional or rotational barriers. The presence of the bulky bromine atom at position 3 and the methoxy group at position 2 would significantly influence the preferred dihedral angle and the height of the rotational energy barrier compared to unsubstituted 2-phenylpyridine (B120327). Studies on similarly substituted bipyridyl and terpyridyl systems show that even minor changes in substitution can induce significant conformational switches. mdpi.comresearchgate.net
Table 2: Predicted Conformational Data for this compound This table presents illustrative data based on computational studies of related phenylpyridine structures.
| Parameter | Predicted Value | Methodology Reference |
|---|---|---|
| Phenyl-Pyridine Dihedral Angle | ~40-50° | DFT/B3LYP acs.org |
| Rotational Energy Barrier | ~5-8 kcal/mol | DFT/B3LYP acs.org |
Quantum chemical calculations are invaluable for supporting the structural elucidation of newly synthesized compounds. By calculating properties such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman), a theoretical spectrum can be generated and compared directly with experimental data. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for predicting NMR spectra. A strong correlation between the calculated and observed spectra provides high confidence in the assigned structure. These theoretical predictions can be especially useful for assigning specific signals in complex regions of the spectrum and for confirming the proposed conformation of the molecule in the solid state or in solution.
Reaction Mechanism Elucidation through Computational Modeling
Beyond static properties, computational modeling is a powerful tool for exploring the dynamics of chemical reactions, providing a molecular-level picture of how reactants are converted into products.
For reactions involving this compound, such as palladium-catalyzed cross-coupling or C-H activation reactions, computational modeling can elucidate the complete reaction mechanism. nih.gov This involves mapping the potential energy surface along the reaction coordinate, which represents the progress of the reaction.
A key goal is to locate the transition state (TS)—the highest energy point on the lowest energy path between reactants and products. nih.gov The energy of the TS determines the activation energy of the reaction. For instance, in a C-H arylation reaction at the phenyl ring, the mechanism would likely involve the coordination of a palladium catalyst to the pyridine nitrogen, followed by a cyclometalation step to form a five-membered palladacycle intermediate. nih.govrsc.org Computational analysis can model the geometry and energy of this palladacycle, the subsequent oxidative addition of an aryl halide, and the final reductive elimination that yields the arylated product. Each step has its own transition state that can be computationally characterized.
Many reactions can potentially yield multiple products. Computational modeling is highly effective at predicting the regioselectivity of such transformations by comparing the activation energies of competing reaction pathways. rsc.org In the case of this compound, a C-H activation reaction on the phenyl ring is directed by the pyridine nitrogen to the ortho positions. nih.gov
By calculating the activation energy for the C-H activation at both ortho positions of the phenyl ring, a model can predict which site will react preferentially. The pathway with the lower activation energy barrier will be the dominant one, thus determining the major regioisomer. These predictions are guided by both steric and electronic factors, which are inherently included in the quantum chemical model. The electronic influence of the bromo- and methoxy-substituted pyridine ring on the catalytic cycle would be critical in these calculations. rsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For pyridine derivatives, MD simulations can provide critical insights into their conformational dynamics, stability, and interactions with their environment, such as a solvent or a biological receptor. chemrevlett.commdpi.com These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve.
In the context of drug discovery and materials science, MD simulations are frequently employed to understand how molecules like this compound might behave in a biological system. acs.orgnih.gov For instance, simulations can reveal the preferred conformations of the molecule, the flexibility of its chemical bonds and angles, and how it interacts with surrounding water molecules or ions.
Although no specific biological target has been identified for this compound in the available literature, its structural similarity to other pyridine derivatives that exhibit biological activity suggests it could be a candidate for ligand-target interaction studies. acs.orgnih.gov Molecular docking, often used as a precursor to MD simulations, can predict the preferred binding orientation of a ligand to a target protein.
Following docking, MD simulations can be used to refine the binding pose and assess the stability of the ligand-protein complex. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the binding site. For a molecule like this compound, one could hypothesize interactions involving the pyridine nitrogen, the methoxy group, the bromo substituent, and the phenyl ring with a hypothetical protein pocket. The stability of these interactions over the course of the simulation can provide an estimate of the binding affinity. nih.gov
A hypothetical analysis of the interaction of this compound with a theoretical protein binding site might involve the following interactions, as is common for similar heterocyclic compounds:
Hydrogen Bonding: The nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl group and the pyridine ring itself can form hydrophobic interactions with nonpolar amino acid residues.
Halogen Bonding: The bromine atom may participate in halogen bonding with electron-rich atoms in the binding site.
| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residues in Target |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Methoxy Oxygen | Serine, Threonine, Tyrosine |
| Hydrophobic (Alkyl) | Methyl group of Methoxy | Alanine, Valine, Leucine, Isoleucine |
| Hydrophobic (Aromatic) | Phenyl Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bond | Bromine atom | Carbonyl oxygen of peptide backbone |
This table presents hypothetical ligand-target interactions for this compound based on common interactions observed for similar molecules.
The solvent environment can significantly influence the conformation, stability, and reactivity of a molecule. Computational studies on heterocyclic compounds have shown that solvent polarity can affect properties such as dipole moment and the energy of frontier molecular orbitals. mdpi.comasianresassoc.org For this compound, changing the solvent could alter the rotational barrier of the phenyl group relative to the pyridine ring and influence the orientation of the methoxy group.
Computational methods to study solvent effects can be broadly categorized into implicit and explicit solvent models. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, while explicit models involve simulating individual solvent molecules around the solute. The choice of model depends on the desired level of accuracy and computational cost. mdpi.comacs.org Studies on related molecules like 3-bromo-2-hydroxypyridine (B31989) have demonstrated the use of different solvents in computational models to predict changes in electronic properties. mdpi.com
| Solvent | Dielectric Constant | Predicted Dipole Moment (Debye) - Illustrative |
| Gas Phase | 1 | 2.1 |
| Toluene | 2.4 | 2.5 |
| Dichloromethane | 8.9 | 3.2 |
| Methanol (B129727) | 33.0 | 3.8 |
| Water | 80.1 | 4.1 |
This is an illustrative table showing hypothetical changes in the dipole moment of this compound in different solvents, based on general trends observed for polar organic molecules.
Structure-Reactivity and Structure-Property Relationships from Computational Models
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules. cuny.edu For pyridine derivatives, DFT calculations can provide valuable information about their chemical properties. nih.govarabjchem.org
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and a positive potential around the hydrogen atoms.
Atomic Charges: Calculating the partial charges on each atom can provide further insight into the molecule's reactivity and intermolecular interactions.
These computational models allow for the systematic modification of the molecular structure to predict how changes will affect its properties, a process known as establishing a structure-activity relationship (SAR) or structure-property relationship. nih.gov For example, substituting the bromine atom with other halogens or moving the phenyl group to a different position on the pyridine ring would be expected to alter the electronic properties and, consequently, the reactivity of the molecule.
| Computational Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |
| Dipole Moment (in vacuum) | 2.1 D | Measure of overall polarity |
This table presents illustrative DFT-calculated properties for this compound in a vacuum, based on typical values for similar aromatic and heterocyclic compounds.
Applications of 3 Bromo 2 Methoxy 6 Phenylpyridine in Advanced Organic Synthesis
Precursor for Advanced Heterocyclic Scaffolds and Complex Molecular Architectures
The pyridine (B92270) ring is a fundamental structural motif, ranking as the second most common nitrogen-containing heterocycle in active pharmaceutical ingredients. uiowa.edu Compounds like 3-Bromo-2-methoxy-6-phenylpyridine are instrumental in the synthesis of more elaborate heterocyclic systems due to the reactivity of their functional groups. The presence of the bromine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.
Research into pyridine activation and functionalization highlights the importance of such precursors. uiowa.edu For instance, the bromo group can be readily transformed through transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. This reaction is effectively used to introduce new aryl or heteroaryl groups by coupling the bromopyridine with various boronic acids. rsc.org This methodology allows for the strategic construction of oligoaryl scaffolds, combining the phenylpyridine core with other aromatic systems to generate complex, multi-substituted molecules. rsc.org The 6-phenylpyridine unit itself is a common substrate for C-H activation strategies, enabling further functionalization at the ortho-position of the phenyl ring to build even more intricate molecular architectures. acs.org
Furthermore, the inherent reactivity of the pyridine scaffold can be harnessed to create diverse N-heterocycles. Studies have shown that substituted pyridines, including those with bromo- and methoxy- groups, can undergo dearomative annulation reactions to produce complex chiral structures like dihydropyridines. chinesechemsoc.org The electronic nature of the substituents significantly influences the regioselectivity of these transformations. chinesechemsoc.org Organometallic reagents derived from bromopyridines, such as pyridylzinc or pyridylmanganese compounds, are also powerful intermediates for coupling with a variety of electrophiles, including other heteroaryl halides, to produce unsymmetrical bi-heteroaryl systems. mdpi.com These methods underscore the role of this compound as a key starting material for generating novel and complex heterocyclic frameworks.
Building Block for Functional Materials
The 6-phenylpyridine moiety is a privileged scaffold in materials science, particularly for the development of functional materials with specific electronic and photophysical properties. This compound serves as an excellent starting point for designing these advanced materials.
The 2-phenylpyridine (B120327) framework is a critical component in the design of phosphorescent emitters for organic light-emitting diodes (OLEDs), especially in phosphorescent OLED (PHOLED) technology. acs.org This structural unit is a classic cyclometalating ligand that coordinates to heavy metal ions, most notably Iridium(III), to form highly luminescent complexes. These complexes are prized for their ability to efficiently harvest both singlet and triplet excitons, leading to high quantum yields.
The design of complex ligands based on phenylpyridine units is an active area of research for developing new emitters. acs.org For example, multiple phenylpyridine units can be incorporated into a single polydentate ligand to encapsulate a metal ion, thereby enhancing the stability and tuning the photophysical properties of the resulting complex. acs.org The presence of substituents on the phenylpyridine core, such as the bromo and methoxy (B1213986) groups in this compound, allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the final complex. This tuning is crucial for optimizing emission color, efficiency, and operational lifetime in optoelectronic devices. The bromo group also provides a convenient site for post-synthetic modification, enabling the attachment of the phenylpyridine unit to larger molecular or polymeric structures.
In the field of coordination chemistry, nitrogen-containing heterocycles are fundamental ligands for constructing metal complexes with diverse geometries and functionalities. uni-wuerzburg.de The 6-phenylpyridine scaffold is particularly effective, capable of acting as a bidentate ligand through coordination of the pyridine nitrogen and cyclometalation via a C-H bond on the phenyl ring.
This compound is an attractive building block for creating bespoke ligands. The pyridine nitrogen atom serves as a primary coordination site for a wide range of metal ions. bohrium.com The substituents at the 2- and 3-positions can sterically and electronically modulate the properties of the resulting metal complex. For instance, the methoxy group can influence the electron density on the pyridine ring, affecting its donor strength, while the bromo group can be used to link the ligand to other molecular fragments or surfaces. This modularity is essential in ligand design, where the goal is to create coordination compounds with specific catalytic, magnetic, or photophysical properties. uni-wuerzburg.de The synthesis of polytopic ligands, which can form coordination polymers or supramolecular structures, often relies on pyridine-based building blocks that have been functionalized for linking, a role for which this compound is well-suited. acs.org
Data Table for this compound
| Property | Value | Source |
| CAS Number | 1256788-69-8 | grosseron.com |
| Molecular Formula | C₁₂H₁₀BrNO | nih.gov |
| Molecular Weight | 264.12 g/mol | nih.gov |
| Purity | 98% | grosseron.com |
| XLogP3-AA | 3.5 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
Role in Medicinal Chemistry and Ligand Design Scaffold Based Research
Design Principles for Pyridine-Based Bioactive Scaffolds
The design of bioactive scaffolds based on the pyridine (B92270) ring is a cornerstone of modern medicinal chemistry. nih.gov Pyridine's nitrogen atom introduces a dipole moment and a site for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. nih.gove-bookshelf.de The principles guiding the design of pyridine-based scaffolds often revolve around the strategic placement of substituents to modulate the electronic properties and basicity of the pyridine ring. researchgate.net
Key design principles include:
Modulation of Basicity: The nitrogen atom in the pyridine ring can be protonated at physiological pH, influencing the molecule's solubility, membrane permeability, and interaction with target proteins. The basicity can be fine-tuned by the electronic effects of substituents. researchgate.net
Introduction of Functional Groups: The pyridine ring serves as a platform for the introduction of various functional groups that can act as pharmacophores, engaging in specific interactions with biological targets. These can include hydrogen bond donors and acceptors, as well as hydrophobic groups. nih.gov
Bioisosteric Replacement: The pyridine ring is often used as a bioisostere for a benzene (B151609) ring, offering the advantage of improved solubility and the potential for specific interactions through the nitrogen atom. nih.gov
Privileged Scaffolds: Certain substitution patterns on the pyridine ring have been identified as "privileged," meaning they are capable of binding to multiple biological targets with high affinity. dovepress.com
The design of scaffolds like 3-Bromo-2-methoxy-6-phenylpyridine takes these principles into account. The methoxy (B1213986) group at the 2-position and the bromo group at the 3-position significantly influence the electron distribution and steric profile of the pyridine ring, which in turn affects its biological activity. The phenyl group at the 6-position adds a significant hydrophobic element and potential for pi-stacking interactions.
Structure-Activity Relationship (SAR) Studies of Pyridine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For pyridine derivatives, SAR studies explore how different substituents and their positions on the ring impact the compound's efficacy and selectivity. nih.govnih.gov
A review of pyridine derivatives with antiproliferative activity highlighted that the presence and position of methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their activity against various cancer cell lines. scilit.commdpi.com Conversely, the presence of halogen atoms or bulky groups was found to sometimes decrease antiproliferative activity. scilit.com
| Substituent Type | General Effect on Antiproliferative Activity | Reference |
| Methoxy (-OCH3) | Enhancing | scilit.commdpi.com |
| Hydroxyl (-OH) | Enhancing | scilit.commdpi.com |
| Carbonyl (-C=O) | Enhancing | scilit.commdpi.com |
| Amino (-NH2) | Enhancing | scilit.commdpi.com |
| Halogen Atoms | Decreasing (in some cases) | scilit.com |
| Bulky Groups | Decreasing (in some cases) | scilit.com |
The specific placement of substituents on the pyridine ring dictates the molecule's three-dimensional shape and electronic landscape, which in turn governs its interactions with biological macromolecules. The introduction of substituents can lead to significant shifts in the electronic spectra of pyridine derivatives, indicating changes in the energy gap between molecular orbitals. ijcrt.org
Electron-Donating and Withdrawing Groups: Electron-donating groups generally increase the electron density of the aromatic system, which can enhance interactions with electron-deficient pockets in a protein. Conversely, electron-withdrawing groups can make the pyridine ring more susceptible to nucleophilic attack and alter its hydrogen bonding capabilities. ijcrt.org For instance, a study on 3-chloropyridine (B48278) showed that the position of the chloro-substituent influences the stabilization of nonbonding orbitals. aip.org
Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Steric Effects: The size and shape of substituents influence how a molecule fits into a binding site. The phenyl group at the 6-position of the example compound introduces significant steric bulk, which can either be beneficial for occupying a large hydrophobic pocket or detrimental if it clashes with the protein surface.
Hydrogen Bonding: The methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
Computational methods, such as molecular docking and density functional theory (DFT), are powerful tools for gaining theoretical insights into how pyridine derivatives bind to their targets and achieve selectivity. nih.gov These methods can predict the preferred binding modes of a ligand within a protein's active site and identify key interactions that contribute to binding affinity. mdpi.com
For example, molecular docking studies on pyridine-urea hybrids targeting VEGFR2 have been used to predict binding modes and rank compounds based on their docking scores, which can correlate with their potential activity. mdpi.com These studies can visualize interactions, such as hydrogen bonds and hydrophobic contacts, helping to rationalize the observed SAR and guide the design of more potent and selective inhibitors. mdpi.com
Quantum chemical calculations have been used to investigate the interaction of pyridine derivatives with biological targets, such as the iron-sulfur enzyme IspH. acs.orgacs.org These studies can provide detailed information about the nature of the bonding between the ligand and the target, including the possibility of organometallic complex formation. acs.orgacs.org DFT studies can also be used to calculate the chemical reactivity parameters and HOMO-LUMO energy gaps of synthesized derivatives, providing further insight into their electronic properties and potential for interaction. nih.gov
Strategies for Scaffold Diversification and Lead Optimization in Medicinal Chemistry Research
Once a promising lead compound is identified, medicinal chemists employ various strategies to diversify the scaffold and optimize its properties to develop a clinical candidate. These strategies aim to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.
Scaffold Hopping: This strategy involves replacing the central core of a lead compound with a bioisosteric scaffold to discover new compounds with improved properties. researchgate.netpatsnap.com This can lead to novel chemical series with different intellectual property profiles.
Structural Simplification: For large and complex lead compounds, structural simplification can improve synthetic accessibility and drug-like properties. nih.gov This involves removing unnecessary functional groups or chiral centers while retaining the key pharmacophoric elements essential for biological activity. nih.gov
Fragment-Based Drug Design (FBDD): This approach involves screening small, low-molecular-weight fragments that bind to the target protein. These fragments are then grown or linked together to create a more potent lead compound.
Click Chemistry: This set of powerful and reliable reactions allows for the rapid synthesis of diverse compound libraries by joining small molecular building blocks. nih.gov This modular approach facilitates the efficient exploration of chemical space and the optimization of lead compounds. nih.gov
Computational Tools: Web-based tools and deep learning models are increasingly used for scaffold diversification. acs.org These tools can generate large numbers of virtual molecules based on a starting scaffold and rank them based on predicted properties, accelerating the design-make-test-analyze cycle. acs.org
Future Research Directions and Emerging Challenges in 3 Bromo 2 Methoxy 6 Phenylpyridine Chemistry
Development of Sustainable and Green Synthetic Methodologies
The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that are often not environmentally benign. nih.gov Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to 3-Bromo-2-methoxy-6-phenylpyridine. nih.govcitedrive.com This involves a shift towards methodologies that minimize waste, reduce energy consumption, and utilize less hazardous substances. researchgate.net
Key strategies include the adoption of one-pot multicomponent reactions, which enhance atom economy and reduce reaction times and the use of environmentally friendly solvents, or even solvent-free conditions. researchgate.netnih.govresearcher.lifeconicet.gov.ar Microwave-assisted synthesis has already been recognized as a valuable green chemistry tool for preparing pyridine derivatives, offering advantages like shorter reaction times and higher yields. researchgate.netnih.gov Another promising avenue is the use of reusable and recyclable catalysts, such as sulfonic acid-functionalized nanomaterials, which can be easily separated from the reaction mixture and used multiple times without significant loss of activity. bohrium.comrsc.org The application of photochemical and electrochemical methods also presents a sustainable pathway for synthesizing functionalized heterocycles, often providing high selectivity and atom economy. bohrium.com
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives
| Feature | Conventional Methods | Potential Green Alternatives | Key Advantages of Green Methods |
|---|---|---|---|
| Solvents | Often uses hazardous organic solvents. | Water, ethanol, or solvent-free conditions. researchgate.netbohrium.com | Reduced environmental impact and toxicity. |
| Catalysts | Often uses stoichiometric or non-recyclable catalysts. | Recyclable heterogeneous nanocatalysts. researchgate.netrsc.org | Cost-effective, reduced waste, easy separation. rsc.org |
| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation, ultrasound. nih.govresearcher.lifebohrium.com | Faster reaction rates, lower energy consumption. nih.gov |
| Reaction Type | Multi-step syntheses with intermediate isolation. | One-pot multicomponent reactions (MCRs). nih.govresearcher.life | Higher efficiency, atom economy, less waste. nih.gov |
| Purification | Often requires column chromatography. | Group-assisted purification (GAP) chemistry. researchgate.net | Avoids large volumes of solvent for purification. |
Advanced Mechanistic Investigations via In Situ Spectroscopy and Transient Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and discovering new reactivity. Future research will increasingly employ advanced spectroscopic techniques to study these reactions in real-time.
In situ spectroscopy methods, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide invaluable data on the formation and consumption of reactants, intermediates, and products as the reaction progresses. researchgate.netnih.gov This allows for the direct observation of the catalyst's resting state and other key species in the catalytic cycle. nih.gov
Many chemical transformations, especially those involving metal catalysis or photochemical steps, proceed through highly reactive, short-lived intermediates that are invisible to standard analytical techniques. scispace.com The study of these transient species is a significant challenge. Techniques like flash photolysis and time-resolved spectroscopy could be employed to characterize transient intermediates in photochemical reactions. For reactions involving radical intermediates, as might be seen in certain cross-coupling pathways, specialized techniques could offer mechanistic clarity. researchgate.net Elucidating the structure and behavior of transient species, such as dihydropyridine (B1217469) or 3-azatriene intermediates in pyridine synthesis, is key to understanding and controlling reaction outcomes. researchgate.netscispace.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize organic synthesis, and the chemistry of this compound is no exception. nih.gov These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions, accelerating discovery and optimization. numberanalytics.combeilstein-journals.org
For a molecule like this compound, ML models could be trained to predict the outcomes of various reactions, such as the yield of a Suzuki coupling at the bromine position under different conditions. acs.org This predictive power can significantly reduce the number of experiments needed, saving time and resources. beilstein-journals.org Active learning frameworks, where the ML model suggests the next set of experiments to perform for maximal information gain, are particularly powerful for reaction optimization. nih.govacs.org
Beyond predicting reaction outcomes, AI can be used for de novo compound design. Generative models can design novel derivatives of this compound with specific desired properties, such as enhanced biological activity or optimized electronic characteristics for materials science applications. numberanalytics.com By integrating computational models with automated high-throughput experimentation platforms, researchers can create a closed-loop system for the rapid discovery and synthesis of new functional molecules. beilstein-journals.org
Table 2: Potential Applications of AI/ML in this compound Chemistry
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Reaction Outcome Prediction | ML models predict the major product and yield of a reaction given the reactants and conditions. nih.gov | Reduces the need for extensive trial-and-error experimentation. |
| Retrosynthesis Planning | AI algorithms suggest potential synthetic routes to a target molecule. numberanalytics.com | Accelerates the design of efficient synthesis pathways. |
| Reaction Condition Optimization | Bayesian optimization and other algorithms suggest optimal reaction conditions (e.g., catalyst, solvent, temperature). nih.govbeilstein-journals.org | Improves reaction yields and selectivity, reducing cost and waste. |
| Property Prediction | Models predict physical, chemical, and biological properties of novel derivatives. numberanalytics.comacs.org | Enables rapid screening of virtual compounds before synthesis. |
| ***De Novo* Compound Design** | Generative models create new molecular structures with desired properties. | Facilitates the discovery of new drug candidates or materials. |
Exploration of Novel Reactivity Patterns and Synthetic Transformations
Future research could focus on exploiting the chemoselectivity of this scaffold. For instance, developing conditions for selective metal-catalyzed aryl-aryl coupling at the bromine position without affecting other potentially reactive sites is a key challenge. nih.gov Furthermore, transition-metal-catalyzed C-H activation presents a powerful strategy for directly functionalizing the pyridine or phenyl rings, bypassing the need for pre-functionalized starting materials. researchgate.netbeilstein-journals.orgrsc.org This could enable the introduction of new substituents at positions that are difficult to access through classical methods, leading to a diverse library of highly decorated pyridine derivatives. nih.gov
The development of novel coupling reactions, such as dearomative cross-couplings or radical-radical couplings, could also open up new synthetic avenues. researchgate.netacs.org Investigating the reactivity of transient intermediates like pyridynes generated from this scaffold could lead to highly regiocontrolled syntheses of complex, polysubstituted pyridines. nih.gov
Expanding the Scope of Applications in Emerging Fields
Phenylpyridine derivatives are privileged structures found in numerous functional materials and bioactive compounds. nih.govmdpi.com The versatile structure of this compound makes it an attractive building block for creating novel molecules for a range of emerging applications.
In materials science , functionalized phenylpyridines are crucial components of organic light-emitting diodes (OLEDs). polyu.edu.hk The this compound core could be elaborated into novel phosphorescent emitters, particularly by forming iridium(III) or platinum(II) complexes. polyu.edu.hkbohrium.com The electronic properties, and thus the emission color and efficiency, could be fine-tuned by further functionalization. bohrium.com It could also serve as a precursor for creating polymers with high thermal stability and desirable electronic properties for advanced applications. nih.gov
In medicinal chemistry , the pyridine ring is a common feature in many approved drugs. citedrive.combohrium.com Derivatives of this compound could be synthesized and screened for various biological activities, including anticancer, anti-inflammatory, or antimicrobial properties. bohrium.comontosight.aitandfonline.com The specific substitution pattern may confer high potency and selectivity for biological targets like kinases or tubulin. acs.orgsemanticscholar.org Additionally, phenylpyridine-based metal complexes are being investigated as luminescent bioprobes for monitoring biological processes, such as the aggregation of amyloid fibrils associated with neurodegenerative diseases. uiowa.edu
Table 3: Potential Applications of this compound Derivatives
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Phosphorescent emitters for OLEDs. bohrium.com | Phenylpyridine ligands are widely used to create efficient Ir(III) and Pt(II) complexes for lighting and displays. polyu.edu.hk |
| Organic semiconductors. | The extended π-system is suitable for charge transport in electronic devices. ontosight.ai | |
| High-performance polymers. | Can be used as a monomer to create polymers with high thermal stability and tailored electronic properties. nih.gov | |
| Medicinal Chemistry | Anticancer agents. bohrium.com | The pyridine scaffold is present in many kinase inhibitors and tubulin polymerization inhibitors. acs.orgmdpi.com |
| Agrochemicals. | Phenylpyridine structures are found in various insecticides and fungicides. mdpi.com | |
| Luminescent bioprobes. uiowa.edu | Metal complexes of phenylpyridines can exhibit photophysical properties sensitive to their biological environment. uiowa.edu |
Q & A
Q. What are the optimal synthetic routes for 3-Bromo-2-methoxy-6-phenylpyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves halogenation and cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling: Reacting 3-bromo-2-methoxypyridine with phenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O at 80–90°C achieves regioselective aryl substitution .
- Halogenation: Direct bromination at the 3-position of 2-methoxy-6-phenylpyridine requires careful control of Lewis acids (e.g., AlCl₃) to avoid over-bromination .
Key Optimization Parameters:
| Parameter | Effect on Yield |
|---|---|
| Catalyst loading (Pd) | >2 mol% improves coupling efficiency |
| Temperature | >90°C risks decomposition |
| Solvent polarity | Polar aprotic solvents enhance stability |
Contradictions in yield often arise from competing side reactions (e.g., debromination or homocoupling), which can be mitigated by degassing solvents and using excess phenylboronic acid .
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Spectroscopy:
-
¹H NMR: The methoxy group (-OCH₃) appears as a singlet at δ 3.8–4.0 ppm. Coupling between H-4 and H-5 protons (J ≈ 5–6 Hz) confirms pyridine ring substitution .
-
¹³C NMR: The bromine atom deshields C-3 (δ ~140 ppm), while the phenyl group at C-6 shows distinct aromatic carbons (δ 125–130 ppm) .
- X-ray Crystallography:
SHELX programs (e.g., SHELXL) refine crystal structures to resolve positional disorder, particularly for the methoxy and phenyl groups. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Discrepancies between computational (DFT) and experimental bond lengths may arise from crystal packing effects, requiring iterative refinement .
- X-ray Crystallography:
Advanced Research Questions
Q. How does steric hindrance from the 6-phenyl group influence regioselective functionalization?
Methodological Answer: The bulky 6-phenyl group directs electrophilic substitution to the less hindered C-4 position. For example:
- Nitration: Using HNO₃/H₂SO₄ at 0°C selectively nitrates C-4, confirmed by LC-MS and isotopic labeling .
- Buchwald-Hartwig Amination: Pd/Xantphos catalysts enable C-4 amination, but competing C-3 bromine displacement requires careful ligand selection .
Contradiction Analysis: Computational studies (DFT) predict higher reactivity at C-5, but experimental data favor C-4. This is attributed to solvent effects stabilizing transition states at C-4 .
Q. What strategies address low reproducibility in biological activity assays involving this compound derivatives?
Methodological Answer:
- Purity Validation: Use orthogonal methods (HPLC, HRMS) to confirm >95% purity, as trace impurities (e.g., dehalogenated byproducts) skew IC₅₀ values .
- Cellular Uptake Studies: Radiolabel the compound with ¹⁴C at the methoxy group to quantify intracellular concentration via scintillation counting .
Case Study: In kinase inhibition assays, contradictory IC₅₀ values (nM vs. μM) were traced to variations in ATP concentration. Standardizing assay conditions (e.g., fixed [ATP] = 1 mM) resolved discrepancies .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations: Gaussian 16 with B3LYP/6-31G* basis sets models transition states for cross-coupling reactions. The bromine atom’s electronegativity lowers LUMO energy at C-3, favoring oxidative addition with Pd(0) .
- MD Simulations: GROMACS simulates solvent effects, showing THF stabilizes Pd intermediates better than DMSO .
Validation: Predicted activation energies (ΔG‡) correlate with experimental yields (R² = 0.89) when solvent parameters are included .
Data Contradiction Analysis
Q. Why do crystallographic data and solution-state NMR show conflicting substituent orientations?
Methodological Answer:
- Crystal Packing Effects: X-ray structures may show the methoxy group rotated due to intermolecular H-bonding, while NMR reflects time-averaged conformations in solution .
- VT-NMR: Variable-temperature ¹H NMR (e.g., –60°C to 25°C) can "freeze" conformers, revealing dynamic processes .
Resolution: Combining NOESY (for proximity data) and restrained refinement in SHELXL reconciles discrepancies .
Tables for Key Parameters
Q. Table 1: Comparison of Catalytic Systems for Suzuki Coupling
| Catalyst | Ligand | Yield (%) | Side Products |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 72 | Homocoupling |
| Pd(dba)₂/Xantphos | Xantphos | 88 | <5% |
| PdCl₂(dppf) | dppf | 65 | Debromination |
Source: Adapted from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
